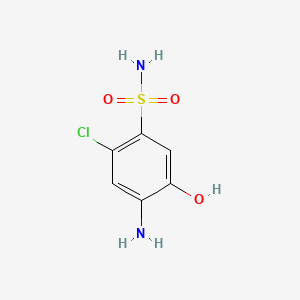

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-

Description

BenchChem offers high-quality Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-chloro-5-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDOEWHXJCBYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068330 | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41606-65-9 | |

| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41606-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041606659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chloro-5-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9C9PFG66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS No. 41606-65-9). Primarily utilized as an intermediate in the synthesis of dyestuffs, particularly azo dyes, its publicly available biological and pharmacological data is limited. This document compiles the existing physicochemical data and outlines general synthetic and analytical approaches relevant to this class of compounds, acknowledging the absence of specific experimental protocols and defined signaling pathways for the title compound in the reviewed literature.

Chemical and Physical Properties

4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring functionalized with amino, chloro, hydroxy, and sulfonamide groups. These functional groups are expected to influence its chemical reactivity, solubility, and potential biological activity.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 41606-65-9 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₃S | [4] |

| Molecular Weight | 222.65 g/mol | [4] |

| Appearance | White to off-white powder or crystalline solid; Brown powder | [3][5] |

| Purity | ≥ 97% | [5] |

| Boiling Point | 487.8 °C | [4] |

| Density | 1.699 g/cm³ | [3] |

| Storage Temperature | 10°C - 25°C | [4] |

| Primary Application | Dyestuff Intermediate | [5] |

Synthesis and Characterization

Mandatory Visualization: Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for benzenesulfonamides.

Experimental Protocols: Characterization

Following synthesis, purification would likely be achieved through recrystallization. Characterization of the final compound would involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the substitution pattern on the aromatic ring and the presence of the various functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino and sulfonamide groups, the O-H stretch of the hydroxyl group, and the S=O stretches of the sulfonamide.

-

Melting Point Analysis: To assess the purity of the compound.

Pharmacological Properties and Mechanism of Action

There is a significant lack of publicly available data regarding the pharmacological properties and biological mechanism of action for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. While some sources suggest potential antiviral properties for related compounds, no specific studies on this molecule were identified.[4]

The broader class of sulfonamides is known for a wide range of biological activities, including antimicrobial and carbonic anhydrase inhibition.[6][7] For instance, derivatives of benzenesulfonamide have been investigated as anticancer and antimicrobial agents through the inhibition of carbonic anhydrase IX. However, it is crucial to note that the biological activity of a specific sulfonamide is highly dependent on its particular substitution pattern.

Mandatory Visualization: General Logic of Drug Discovery for Related Compounds

Caption: Logical workflow for drug discovery involving sulfonamides.

Given the absence of specific data, any potential biological activity of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide would require empirical investigation.

Conclusion

4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a known chemical compound, primarily used as an intermediate in the dye industry. While its physicochemical properties are documented to some extent, there is a notable absence of detailed information regarding its synthesis, characterization, and pharmacological effects in the public domain. For researchers in drug discovery, this compound could represent an unexplored scaffold. However, any investigation into its biological potential would need to commence with fundamental studies, including de novo synthesis, comprehensive characterization, and broad biological screening. This guide serves as a summary of the currently available information and highlights the significant gaps in the scientific literature concerning this specific molecule.

References

- 1. 4-Amino-2-chloro-5-hydroxybenzensulfonamide CAS#: 41606-65-9 [m.chemicalbook.com]

- 2. 4-Amino-2-chloro-5-hydroxybenzensulfonamide | 41606-65-9 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Aminophenol-4-chloro-5-sulfonamide | 41606-65-9 | FA147019 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2-chloro-5-hydroxy-benzenesulfonamide is an aromatic sulfonamide compound. The sulfonamide functional group is a key structural feature in a wide array of pharmaceutical agents, known for its role in antibacterial drugs (sulfa drugs) and other therapeutic classes such as diuretics and carbonic anhydrase inhibitors.[1] A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development, formulation, and application in scientific research. These properties, including solubility, lipophilicity, and ionization state (pKa), govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for predicting its behavior in biological systems.

This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. It includes structured data tables for clarity, detailed experimental protocols for the determination of these properties, and workflow diagrams to illustrate key analytical processes.

Physicochemical Properties

The core physicochemical data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide are summarized below. Experimental values for this specific compound are not widely published; therefore, data from chemical databases and computational predictions are included.

General and Computed Properties

This table summarizes the general identifiers and key physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-chloro-5-hydroxybenzenesulfonamide | - |

| Molecular Formula | C₆H₇ClN₂O₃S | [2][3][4] |

| Molar Mass | 222.65 g/mol | [2][4] |

| CAS Number | 41606-65-9 | [3] |

| Density | 1.699 g/cm³ | [2] |

| Boiling Point | 487.8°C at 760 mmHg | [2] |

| Flash Point | 248.8°C | [2] |

Predicted Lipophilicity and Ionization

Lipophilicity (logP) and the acid dissociation constant (pKa) are critical for predicting a drug's membrane permeability and solubility at different pH values. The values for a structurally similar N-methyl derivative are provided as an estimate.

| Property | Predicted Value | Method/Source |

| logP (Octanol/Water) | 0.388 - 0.5 | XLogP3[5][6] |

| pKa | Not available | - |

Note: The logP is for the related compound 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide. The pKa values for sulfonamides are influenced by the two key ionizable centers: the aromatic amino group (aniline-like, weakly basic) and the sulfonamide group (-SO₂NH₂, weakly acidic).[7]

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for the experimental determination of key physicochemical properties relevant to sulfonamides.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8]

Methodology: Capillary Method

-

Sample Preparation: The solid organic compound must be finely powdered.[8] A small amount is packed tightly into a glass capillary tube (sealed at one end) to a height of 1-2 cm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is placed in a heating apparatus, such as a Thiele tube containing high-boiling point oil (e.g., silicone oil) or an electrically heated metal block apparatus.[8]

-

Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point, at a rate of approximately 1-2°C per minute to ensure accuracy.[8] For a Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[8]

-

Observation and Recording: The temperature at which the solid first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[9] The melting point is reported as the range from t1 to t2.

-

Replicate: At least two careful determinations should be carried out until consistent values are obtained.

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences bioavailability and formulation strategies.[10][11] It can be measured using kinetic or thermodynamic methods.

Methodology: Thermodynamic (Shake-Flask) Method This method is considered the "gold standard" as it measures the solubility of the solid compound at equilibrium.[10]

-

Sample Preparation: An excess amount of the solid, crystalline compound is added to a vial containing a precise volume of aqueous buffer at a specific pH (e.g., pH 7.4).[10]

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution.[10]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution via filtration or high-speed centrifugation.[12]

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[10] A calibration curve is used for accurate quantification.[13]

Caption: Workflow for Thermodynamic Solubility Determination.

Octanol-Water Partition Coefficient (logP) Determination

The logP value quantifies a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.[14]

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by mixing them vigorously and allowing the phases to separate.

-

Partitioning: A known amount of the sulfonamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate.

-

Concentration Analysis: The concentration of the compound in each phase (octanol and aqueous) is determined using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).

Acid Dissociation Constant (pKa) Determination

The pKa values indicate the strength of the acidic and basic functional groups. For sulfonamides, this is critical for understanding their charge state and solubility at physiological pH.

Methodology: UV-Metric Titration

-

Solution Preparation: A stock solution of the compound is prepared in a solvent that is miscible with water (e.g., methanol, if the compound has low aqueous solubility).[15]

-

Titration Setup: A series of solutions are prepared with a constant concentration of the compound across a wide range of pH values using different buffers.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded. Ionization of the chromophore-containing functional groups (the aromatic ring and associated amino/hydroxyl groups) will cause a shift in the absorption wavelength and intensity as the pH changes.[16]

-

Data Analysis: The absorbance at a specific wavelength where the change is most significant is plotted against the pH. The resulting sigmoidal curve is analyzed, often using the Henderson-Hasselbalch equation, to determine the inflection point, which corresponds to the pKa value.[16] For compounds with multiple ionizable groups, deconvolution of the titration curve may be necessary.

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation and information about the chemical environment of atoms within the molecule.

General Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Structure Confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Solid samples are typically prepared as a pressed potassium bromide (KBr) pellet.[1] A small amount of the compound is mixed and ground with dry KBr powder and then compressed under high pressure to form a transparent disk.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.[17]

Expected Characteristic Bands for Arylsulfonamides:

-

N-H Stretching (Amine & Sulfonamide): Asymmetric and symmetric stretching vibrations for the primary amine (-NH₂) and the sulfonamide (-SO₂NH-) group are expected in the range of 3450-3200 cm⁻¹.[1][18]

-

S=O Stretching (Sulfonyl): Strong, characteristic absorption bands for asymmetric and symmetric SO₂ stretching are expected in the ranges of 1344–1310 cm⁻¹ and 1187–1145 cm⁻¹, respectively.[1][18]

-

S-N Stretching: This vibration typically appears in the range of 924–895 cm⁻¹.[1][18]

-

Aromatic C=C Stretching: Bands corresponding to the benzene ring vibrations are expected in the 1600-1450 cm⁻¹ region.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol:

-

A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[19]

-

The spectrum is recorded using a high-field NMR spectrometer.[20]

Expected Chemical Shifts (δ) in ¹H NMR:

-

Aromatic Protons: Signals for the protons on the benzene ring are expected in the region of δ 6.5-8.0 ppm.[18]

-

-NH₂ and -OH Protons: The chemical shifts of these protons are variable and depend on solvent, concentration, and temperature. They will appear as broad singlets. The primary amine protons may appear around δ 5.9 ppm.[18]

-

-SO₂NH- Proton: The sulfonamide proton typically appears as a singlet at a downfield chemical shift, potentially between δ 8.7 and 10.2 ppm.[18]

Expected Chemical Shifts (δ) in ¹³C NMR:

-

Aromatic Carbons: Signals for the carbon atoms of the benzene ring are expected in the region of δ 110-160 ppm.[18] The carbons attached to the electronegative oxygen, nitrogen, and sulfur atoms will be shifted further downfield.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.

Experimental Protocol:

-

A dilute solution of the compound is prepared in a solvent that is transparent in the UV-Vis region (e.g., ethanol, methanol, or buffered water).

-

The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a dual-beam spectrophotometer.[21]

Expected Characteristics:

-

Aromatic sulfonamides typically exhibit characteristic absorption maxima (λ_max) related to the π → π* transitions of the substituted benzene ring.[22] The presence of auxochromes like -NH₂ and -OH will influence the position and intensity of these bands. The absorption spectrum is often pH-dependent due to the ionization of these functional groups.[16]

Conclusion

The physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, including its solubility, lipophilicity, pKa, and spectral characteristics, are essential for its evaluation in research and development. While specific experimental data for this compound are limited, this guide provides the established, standard protocols for their determination, drawing from methodologies applied to similar sulfonamide structures. The presented data and experimental frameworks offer a robust foundation for scientists to characterize this molecule, enabling further investigation into its potential applications.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. 4-Amino-2-Chloro-5-Hydroxy-Benzenesulfonamide [chembk.com]

- 3. 4-AMINO-2-CHLORO-5-HYDROXYBENZENESULFONAMIDE [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide | SIELC Technologies [sielc.com]

- 6. 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide | C7H9ClN2O3S | CID 3021105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pharmahealthsciences.net [pharmahealthsciences.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS: 41606-65-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide. Publicly available data on this specific compound (CAS: 41606-65-9) is primarily limited to its physicochemical properties and its application as a crucial intermediate in the synthesis of dyestuffs, particularly azo dyes.[1][2] There is a notable absence of published research detailing its biological activity, mechanism of action, or specific experimental protocols in a therapeutic context. However, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of clinically significant drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors. This guide summarizes the known information for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide and explores potential research avenues based on the established biological activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference(s) |

| CAS Number | 41606-65-9 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₂O₃S | [3][5] |

| Molecular Weight | 222.65 g/mol | [3][5] |

| Appearance | Brown powder | [4] |

| Density | 1.699 g/cm³ | [3] |

| Boiling Point | 487.8 °C at 760 mmHg | [3] |

| Flash Point | 248.8 °C | [3] |

| Purity | ≥ 97% | [1][2] |

Current Applications: Dyestuff Synthesis

The primary documented application of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is as an intermediate in the manufacture of azo dyes.[1][2] Its aromatic amino group can be diazotized and subsequently coupled with a suitable coupling component to form a chromophoric azo bridge (-N=N-).

Experimental Workflow: Azo Dye Synthesis

The general workflow for utilizing 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in azo dye synthesis involves two key steps: diazotization and azo coupling.

Potential Biological Activities: Avenues for Research

While no specific biological activities have been reported for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, its chemical structure, a substituted benzenesulfonamide, is suggestive of several potential pharmacological roles based on extensive research into analogous compounds.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is the cornerstone of a major class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Hypothetical Signaling Pathway Interaction:

Antimicrobial and Antiviral Activity

Sulfonamide-containing compounds represent one of the oldest classes of antibacterial agents. More recently, derivatives of benzenesulfonamide have been investigated for their antiviral properties against a range of viruses. For instance, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown potent inhibitory effects on respiratory syncytial virus (RSV) and human adenovirus (HAdV).

Anticancer Potential

Certain benzenesulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment.

Proposed Experimental Protocols for Biological Screening

Given the lack of biological data, the following are suggested initial experimental protocols to assess the potential therapeutic value of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay

-

Objective: To determine if the compound inhibits the activity of various human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

-

Methodology: A stopped-flow spectrophotometric assay can be used to measure the inhibition of CO₂ hydration. The IC₅₀ values would be determined by measuring the enzyme activity at various concentrations of the test compound.

Antimicrobial Susceptibility Testing

-

Objective: To evaluate the antibacterial and antifungal activity of the compound.

-

Methodology: Broth microdilution or disk diffusion assays can be performed against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to determine the minimum inhibitory concentration (MIC).

In Vitro Anticancer Cell Viability Assay

-

Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.

-

Methodology: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) can be treated with increasing concentrations of the compound. Cell viability can be measured using assays such as the MTT or MTS assay to determine the IC₅₀ value for each cell line.

Logical Workflow for Preliminary Biological Evaluation:

Conclusion

4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a commercially available chemical intermediate with well-defined physicochemical properties. While its current application is in the synthesis of dyes, its core benzenesulfonamide structure suggests a strong potential for biological activity. The lack of published research in this area presents a clear opportunity for investigation. The proposed experimental workflows provide a starting point for exploring its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, or an anticancer compound. Further research into this and similar substituted benzenesulfonamides could lead to the discovery of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-2-chloro-5-hydroxybenzensulfonamide, CasNo.41606-65-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological activity of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide with the chemical formula C₆H₇ClN₂O₃S.[1] Its structure features a benzene ring substituted with an amino group, a chloro group, a hydroxyl group, and a sulfonamide group. These functional groups are expected to influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in Table 1. These values are compiled from publicly available chemical databases and are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₃S | [1] |

| Molar Mass | 222.65 g/mol | [1] |

| Density | 1.699 g/cm³ | [1] |

| Boiling Point | 487.8°C at 760 mmHg | [1] |

| Flash Point | 248.8°C | [1] |

| CAS Number | 41606-65-9 | [1] |

Proposed Synthesis Pathway

Figure 1: Proposed synthesis workflow for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide are not explicitly found in the surveyed literature. However, based on general procedures for similar compounds, the following methodologies can be adapted.

General Synthesis Protocol (Proposed)

-

Protection of Functional Groups: The starting material, 2-amino-4-chlorophenol, would first have its reactive amino and hydroxyl groups protected to prevent unwanted side reactions during chlorosulfonation. This is commonly achieved through acetylation using acetic anhydride.

-

Chlorosulfonation: The protected intermediate is then reacted with an excess of chlorosulfonic acid at a controlled temperature. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring.

-

Amination: The resulting sulfonyl chloride is subsequently reacted with ammonia to form the sulfonamide.

-

Deprotection: The protecting groups on the amino and hydroxyl functionalities are removed, typically by acid or base-catalyzed hydrolysis, to yield the final product.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The following is a general protocol that can be optimized for specific analytical needs.

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Potential Biological Activity and Mechanism of Action

The sulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. Given its structure, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a strong candidate for a carbonic anhydrase inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle. The affinity of a sulfonamide inhibitor for different CA isoforms is influenced by the substituents on the aromatic ring.

Figure 2: Proposed mechanism of carbonic anhydrase inhibition.

While no specific inhibition data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide has been found, Table 3 presents the inhibitory activities of some structurally related sulfonamides against various human carbonic anhydrase (hCA) isoforms. This data suggests that the target compound is likely to exhibit inhibitory activity, particularly against hCA II and the tumor-associated hCA IX and XII isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Related Benzenesulfonamide 1 | >10000 | 9.8 | 9.3 | 5.7 |

| Related Benzenesulfonamide 2 | 7560 | 14.6 | 28.4 | 8.9 |

Data is illustrative and based on publicly available information for structurally similar compounds.

Conclusion

4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a molecule of interest for researchers in drug discovery, particularly in the area of carbonic anhydrase inhibition. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation based on its physicochemical properties and the well-established structure-activity relationships of related sulfonamides. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Characterization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of the compound 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS 41606-65-9). Due to the current lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Additionally, it outlines standardized experimental protocols for acquiring such data, offering a comprehensive resource for researchers involved in the synthesis, identification, and characterization of this and similar compounds.

Chemical Structure and Properties

-

IUPAC Name: 4-amino-2-chloro-5-hydroxy-benzenesulfonamide

-

Molecular Formula: C₆H₇ClN₂O₃S

-

Molecular Weight: 222.65 g/mol

-

CAS Number: 41606-65-9

Predicted Spectral Data

The following tables summarize the predicted NMR, IR, and MS spectral data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. These predictions are based on computational models and provide expected values that are crucial for the initial identification and structural confirmation of the compound.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Aromatic, C3-H) | 7.5 - 7.8 | Singlet |

| H (Aromatic, C6-H) | 6.8 - 7.1 | Singlet |

| -NH₂ (Amino) | 4.0 - 5.5 | Broad Singlet |

| -OH (Hydroxy) | 8.5 - 9.5 | Broad Singlet |

| -SO₂NH₂ (Sulfonamide) | 6.5 - 7.5 | Broad Singlet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-SO₂NH₂) | 135 - 140 |

| C2 (C-Cl) | 120 - 125 |

| C3 (C-H) | 125 - 130 |

| C4 (C-NH₂) | 140 - 145 |

| C5 (C-OH) | 145 - 150 |

| C6 (C-H) | 115 - 120 |

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydroxy) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amino & Sulfonamide) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium |

| C-O Stretch (Phenol) | 1180 - 1260 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 222/224 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-SO₂NH₂]⁺ | 143/145 | Loss of the sulfonamide group |

| [M-Cl]⁺ | 187 | Loss of the chlorine atom |

| [M-OH]⁺ | 205/207 | Loss of the hydroxyl group |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR, IR, and MS spectra of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Fragmentation Analysis (MS/MS):

-

Select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID).

-

Vary the collision energy to obtain a fragmentation pattern that can aid in structure elucidation.

-

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the solubility characteristics of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document furnishes its key physicochemical properties and outlines a comprehensive, standardized experimental protocol for determining its solubility. This guide serves as a practical resource for initiating formulation studies and other research endeavors involving this compound.

Physicochemical Properties

A summary of the known physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in Table 1. These parameters are crucial for anticipating its behavior in various solvent systems and for the design of appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₃S | [1] |

| Molar Mass | 222.65 g/mol | |

| Density | 1.699 g/cm³ | |

| Boiling Point | 487.8°C at 760 mmHg | [1] |

| Flash Point | 248.8°C | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is considered a gold standard for equilibrium solubility measurements.

Materials and Equipment

-

4-amino-2-chloro-5-hydroxy-benzenesulfonamide (analytical standard)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C (or another temperature of interest).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is generally recommended, although the optimal time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide of known concentrations in the solvent of interest.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is advisable to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.

Caption: Experimental workflow for solubility determination.

This technical guide provides essential information and a practical framework for researchers and drug development professionals working with 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The outlined experimental protocol offers a robust starting point for systematically investigating its solubility in a variety of organic solvents, which is a critical step in the development of new pharmaceutical formulations and other applications.

References

An In-depth Technical Guide on the Biological Activity of Benzenesulfonamide Analogs Related to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide

Disclaimer: This technical guide addresses the biological activities of benzenesulfonamide derivatives that are structurally related to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. Extensive searches did not yield specific biological activity data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide itself. The information presented herein pertains to analogous compounds and is intended to provide insights into the potential biological profile of this chemical class for researchers, scientists, and drug development professionals.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities.[1] The core structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), serves as a versatile scaffold for the development of therapeutic agents.[1] While direct biological data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is not publicly available, extensive research on structurally similar benzenesulfonamide derivatives has revealed significant potential in several key therapeutic areas, most notably as carbonic anhydrase inhibitors for anticancer applications and as antimicrobial agents.[2][3][4] This guide provides a comprehensive overview of the biological activities, quantitative data, and experimental methodologies associated with these related compounds.

Key Biological Activities of Related Benzenesulfonamide Derivatives

A primary and extensively studied biological activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5] Several CA isoforms are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[2][3] Consequently, CA inhibitors are being actively investigated as anticancer agents.[3]

Benzenesulfonamides typically inhibit CAs by coordinating their sulfonamide group to the Zn²⁺ ion in the enzyme's active site.[1] The substituents on the benzene ring play a crucial role in determining the inhibitory potency and isoform selectivity.[1]

The foundational biological activity of sulfonamides is their antimicrobial effect.[4] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth.[6] Various derivatives of 4-aminobenzenesulfonamide have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[4][7]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various benzenesulfonamide derivatives structurally related to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |

| 5a (a 1,3,5-dihydrotriazine derivative) | hCA IX | 134.8 nM | Not Specified | [3] |

| 4g (a thiazolone-benzenesulfonamide) | MDA-MB-231 (IC₅₀) | 5.54 µM | MTT Assay | [2] |

| 4g (a thiazolone-benzenesulfonamide) | MCF-7 (IC₅₀) | 2.55 µM | MTT Assay | [2] |

| 4e (a thiazolone-benzenesulfonamide) | MDA-MB-231 (IC₅₀) | 3.58 µM | MTT Assay | [2] |

| 4e (a thiazolone-benzenesulfonamide) | MCF-7 (IC₅₀) | 4.58 µM | MTT Assay | [2] |

| Compound 7d (a triazolyl sulfonamide) | hCA I | 47.1 nM | Not Specified | [8] |

| Compound 7o (a triazolyl sulfonamide) | hCA II | 35.9 nM | Not Specified | [8] |

| Compound 7a (a triazolyl sulfonamide) | hCA IX | 170.0 nM | Not Specified | [8] |

| Compound 7a (a triazolyl sulfonamide) | hCA XII | 149.9 nM | Not Specified | [8] |

Table 2: Antimicrobial Activity Data for Selected Sulfonamide Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) / Zone of Inhibition (ZI) | Assay Method | Reference |

| Compound IX (an ethyl coumarin benzenesulfonamide) | E. coli | ZI: 10 mm | Not Specified | [2] |

| Compound IX (an ethyl coumarin benzenesulfonamide) | S. flexneri | ZI: 09 mm | Not Specified | [2] |

| Compound 4 (a 4-hydroxycoumarin derivative) | P. aeruginosa | Significant Activity | Agar-well diffusion | [4] |

| Compound 4 (a 4-hydroxycoumarin derivative) | S. typhi | Significant Activity | Agar-well diffusion | [4] |

| Compound 5 (a 4-hydroxycoumarin derivative) | P. aeruginosa | Significant Activity | Agar-well diffusion | [4] |

| Compound 5 (a 4-hydroxycoumarin derivative) | S. typhi | Significant Activity | Agar-well diffusion | [4] |

| Compound 3 (a 4-hydroxycoumarin derivative) | M. canis | Significant Activity | Not Specified | [4] |

| Compound 8 (a 4-hydroxycoumarin derivative) | M. canis | Significant Activity | Not Specified | [4] |

Experimental Protocols

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes a substrate, resulting in a colored product.[5][9]

Materials:

-

Carbonic Anhydrase (CA) enzyme (e.g., human or bovine erythrocyte CA)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

-

Buffer: Tris-HCl or Tris-Sulfate (e.g., 50 mM, pH 7.4-8.3)

-

Organic Solvent: DMSO or acetonitrile

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of the CA enzyme in cold assay buffer.

-

Prepare a working solution of the CA enzyme by diluting the stock solution to the desired concentration.

-

Prepare a fresh stock solution of the substrate (p-NPA) in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and the positive control.

-

-

Assay Plate Setup (in triplicate):

-

Blank (No Enzyme): Assay Buffer + Substrate Solution.

-

Maximum Activity (No Inhibitor): Assay Buffer + DMSO (vehicle) + CA Working Solution + Substrate Solution.

-

Test Compound: Assay Buffer + Test compound dilution + CA Working Solution + Substrate Solution.

-

Positive Control: Assay Buffer + Positive control dilution + CA Working Solution + Substrate Solution.

-

-

Assay Execution:

-

Add the assay buffer, test compounds/vehicle, and CA working solution to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.[4][10]

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Sterile petri dishes

-

Sterile metallic borer

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile metallic borer.

-

Compound Application: Add a defined volume of the test compound solution, solvent control, and positive control to separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Visualizations

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Conclusion

While direct biological activity data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide remains elusive, the broader class of benzenesulfonamide derivatives demonstrates significant and varied biological potential. The primary activities identified for structurally related compounds are carbonic anhydrase inhibition, with implications for anticancer therapy, and broad-spectrum antimicrobial effects. The provided quantitative data and experimental protocols for these analogs offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Further investigation is warranted to synthesize and evaluate the specific biological profile of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide to determine if it shares the promising activities of its chemical relatives.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Research Potential of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential research applications of the chemical intermediate, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. While primarily utilized in the synthesis of azo dyes, its inherent chemical functionalities—a primary aromatic amine, a sulfonamide group, and a substituted phenolic ring—suggest a broader, yet underexplored, potential in medicinal chemistry and materials science. This document consolidates its known chemical properties, details its application in dye synthesis with an exemplary experimental protocol, and explores hypothetical research avenues based on the well-established biological activities of structurally related sulfonamide compounds.

Chemical Properties and Data

4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS No. 41606-65-9) is a multifaceted organic compound. Its key physicochemical properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₃S |

| Molecular Weight | 222.65 g/mol |

| Appearance | Off-white to light brown powder |

| Density | 1.699 g/cm³ |

| Boiling Point | 487.8°C at 760 mmHg |

| Flash Point | 248.8°C |

| SMILES | c1c(c(cc(c1N)O)S(=O)(=O)N)Cl |

| InChI | InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) |

Primary Application: Azo Dye Synthesis

The principal application of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is as a diazo component in the synthesis of azo dyes.[3] The primary aromatic amine group can be readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline derivative. The substituents on the benzene ring of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, namely the chloro, hydroxyl, and sulfonamide groups, influence the color, solubility, and fastness properties of the resulting dyes.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes a representative synthesis of a monoazo dye using 4-amino-2-chloro-5-hydroxy-benzenesulfonamide as the diazo component and β-naphthol as the coupling component.

Materials:

-

4-amino-2-chloro-5-hydroxy-benzenesulfonamide

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Starch-iodide paper

-

Buchner funnel and filter paper

-

Beakers and magnetic stirrer

Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 0.01 mol of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in 50 mL of water and 2.5 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

-

Coupling Reaction:

-

In a 500 mL beaker, dissolve 0.01 mol of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool the β-naphthol solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold distilled water until the filtrate is neutral.

-

Dry the dye in an oven at 60-70°C.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

References

The Versatile Intermediate: A Technical Guide to 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-hydroxy-benzenesulfonamide is a key chemical intermediate with significant applications in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries. Its multifunctional structure, featuring amino, chloro, hydroxyl, and sulfonamide groups, makes it a versatile building block for the creation of complex molecules with desired biological activities and chemical properties. This technical guide provides an in-depth overview of its properties, a plausible synthesis route, and its role as a precursor in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in the table below, providing a quick reference for researchers.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₃S | [1] |

| Molecular Weight | 222.65 g/mol | [1] |

| CAS Number | 41606-65-9 | |

| Appearance | White to off-white powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Synthesis of 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-4-chlorophenol.

Caption: Proposed synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.

Experimental Protocol (General Procedure)

Step 1: Chlorosulfonation of 2-Amino-4-chlorophenol

This step involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 2-amino-4-chlorophenol.

-

Materials:

-

2-Amino-4-chlorophenol

-

Chlorosulfonic acid

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

-

Procedure:

-

In a fume hood, a solution of 2-amino-4-chlorophenol in an anhydrous solvent is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser with a drying tube.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid.

-

The resulting precipitate, 4-amino-2-chloro-5-(chlorosulfonyl)phenol, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Step 2: Amination of 4-Amino-2-chloro-5-(chlorosulfonyl)phenol

This step converts the chlorosulfonyl group into a sulfonamide group (-SO₂NH₂).

-

Materials:

-

4-Amino-2-chloro-5-(chlorosulfonyl)phenol

-

Aqueous ammonia solution (e.g., 28-30%)

-

Suitable solvent (e.g., acetone, ethanol)

-

-

Procedure:

-

The crude 4-amino-2-chloro-5-(chlorosulfonyl)phenol is dissolved in a suitable solvent.

-

The solution is cooled in an ice bath, and an excess of cold aqueous ammonia is added slowly with stirring.

-

The reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

After the reaction is complete, the solvent may be removed under reduced pressure.

-

The resulting solid is suspended in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The precipitate, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.

-

Characterization

The synthesized 4-amino-2-chloro-5-hydroxy-benzenesulfonamide should be characterized using standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons, amino group protons, hydroxyl group proton, and sulfonamide protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Aromatic carbons with distinct chemical shifts influenced by the various substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amino and sulfonamide), O-H (hydroxyl), S=O (sulfonamide), and C-Cl bonds. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (222.65 g/mol ), along with characteristic fragmentation patterns. |

| Elemental Analysis | Percentages of Carbon, Hydrogen, Chlorine, Nitrogen, and Sulfur that correspond to the molecular formula C₆H₇ClN₂O₃S. |

Applications as a Chemical Intermediate

4-Amino-2-chloro-5-hydroxy-benzenesulfonamide serves as a valuable intermediate in the synthesis of a variety of target molecules. Its functional groups allow for a range of chemical modifications.

Caption: Role as an intermediate in synthesis.

Synthesis of N-Substituted Derivatives

The amino group of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide can be readily alkylated or arylated to introduce various substituents. These modifications are crucial for tuning the pharmacological properties of the final compounds.

Use in the Synthesis of Bioactive Molecules

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The core structure of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide provides a scaffold for the development of novel therapeutic agents. For instance, the sulfonamide moiety is a key pharmacophore in many carbonic anhydrase inhibitors.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the scientific literature to suggest that 4-amino-2-chloro-5-hydroxy-benzenesulfonamide itself is involved in any specific signaling pathways or possesses significant biological activity. Its primary role is that of a chemical intermediate, a building block used in the synthesis of larger, more complex molecules which may then interact with biological targets. The biological activity of its derivatives is determined by the nature of the substituents introduced onto the core scaffold.

Conclusion

4-Amino-2-chloro-5-hydroxy-benzenesulfonamide is a valuable and versatile chemical intermediate. While detailed synthetic protocols and comprehensive analytical data for this specific compound are not widely published, its synthesis can be reasonably achieved through standard organic chemistry reactions. Its importance lies in its utility as a starting material for the synthesis of a diverse range of substituted benzenesulfonamides, which are of significant interest in the fields of medicinal chemistry and materials science. Further research into the applications of this intermediate could lead to the discovery of novel compounds with important biological and chemical properties.

References

Derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Technical Guide on Synthesis, Potential Applications, and Research Methodologies

Disclaimer: An extensive review of scientific literature reveals a notable scarcity of specific research focused on the synthesis and biological evaluation of a broad range of derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The parent compound, identified by CAS number 41606-65-9, is primarily documented as an intermediate in the manufacturing of dyestuffs. Consequently, this guide will provide a comprehensive overview based on structurally analogous sulfonamide derivatives. The methodologies, biological targets, and structure-activity relationships (SAR) discussed herein are drawn from research on similar compounds and are presented to inform potential future investigations into the derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.

Introduction to Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antibacterial, anticancer, and enzyme-inhibiting activities. The core structure of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide presents multiple reactive sites—the aromatic amino group, the phenolic hydroxyl group, and the sulfonamide moiety itself—that are amenable to chemical modification to generate a library of novel derivatives with potentially unique biological activities.

Synthesis of Sulfonamide Derivatives

The synthesis of derivatives from a core sulfonamide structure can be approached through several well-established chemical reactions. A common strategy involves the derivatization of the aromatic amino group, for instance, through the formation of Schiff bases.

General Synthesis of Schiff Base Derivatives

A prevalent method for derivatizing aromatic amines is through condensation with various aldehydes to form Schiff bases (imines). This reaction is typically carried out under reflux in a suitable solvent like ethanol.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol is adapted from the synthesis of 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide.

-

Reaction Setup: A solution of the parent sulfonamide (e.g., sulfanilamide, 2 mmol) in ethanol (20 ml) is prepared in a round-bottom flask.

-

Addition of Aldehyde: A solution of a selected aldehyde (e.g., 5-chlorosalicylaldehyde, 2 mmol) in ethanol (10 ml) is added to the flask.

-

Reflux: The resulting mixture is refluxed for approximately 3 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The formed precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a 1:1 mixture of methanol and ethanol) to yield the final product.

A general workflow for the synthesis of sulfonamide derivatives is depicted below.

Caption: General synthetic routes for the derivatization of a core sulfonamide structure.

Potential Biological Activities and Representative Data

Derivatives of benzenesulfonamides have been extensively studied for a variety of biological activities. The primary mechanism of action for many sulfonamide antibacterial drugs is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Additionally, many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of sulfonamide derivatives against various CA isozymes is a key area of research.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is by measuring the esterase activity of the enzyme.

-

Enzyme and Substrate Preparation: A solution of the carbonic anhydrase isozyme and a solution of p-nitrophenyl acetate (as the substrate) are prepared in an appropriate buffer (e.g., Tris-HCl).

-

Inhibitor Preparation: The sulfonamide derivatives to be tested are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

-

Assay Procedure: The enzyme solution is incubated with the inhibitor solutions for a set period. The reaction is initiated by the addition of the substrate.

-

Data Acquisition: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.

Representative Biological Data

The following table summarizes the carbonic anhydrase inhibitory activity of a series of 3-amino-4-hydroxybenzenesulfonamide derivatives, which are structurally similar to the topic of this guide.

| Compound | Derivative Type | CA I (Kd, µM) | CA II (Kd, µM) | CA IX (Kd, µM) |

| 1 | Schiff Base (R=Ph) | 1.2 | 0.8 | 0.1 |

| 2 | Schiff Base (R=4-FPh) | 1.5 | 0.7 | 0.08 |

| 3 | Schiff Base (R=4-ClPh) | 0.9 | 0.5 | 0.06 |